molecular formula C9H11NO3 B3372041 5-Methoxy-2-(methylamino)benzoic acid CAS No. 861299-94-7

5-Methoxy-2-(methylamino)benzoic acid

Cat. No.: B3372041
CAS No.: 861299-94-7
M. Wt: 181.19 g/mol
InChI Key: SRGBVTRXWNSNIC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(methylamino)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 5-position and a methylamino group at the 2-position. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting receptors or enzymes involving amino and carboxylic acid functionalities.

Properties

IUPAC Name

5-methoxy-2-(methylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-8-4-3-6(13-2)5-7(8)9(11)12/h3-5,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGBVTRXWNSNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(methylamino)benzoic acid can be achieved through several methods. One common approach involves the methylation of 2-amino-5-methoxybenzoic acid. This can be done by reacting 2-amino-5-methoxybenzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid to yield 5-methoxy-2-aminobenzoic acid, followed by methylation using methyl iodide or dimethyl sulfate. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(methylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Methoxy-2-(methylamino)benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

    Agrochemicals: It is used in the synthesis of herbicides and pesticides.

    Dyes and Pigments: The compound is used in the production of certain dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(methylamino)benzoic acid involves its interaction with specific molecular targets. The methoxy and methylamino groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
5-Methoxy-2-(methylamino)benzoic acid -OCH₃ (5), -NHCH₃ (2) C₉H₁₁NO₃ 181.19 Target compound; potential pharmacophore
5-Methoxy-2-(propylamino)benzoic acid -OCH₃ (5), -NHCH₂CH₂CH₃ (2) C₁₁H₁₅NO₃ 209.24 Longer alkyl chain may enhance lipophilicity
5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid -OCH₃ (5), -C₃H₂N₃ (2) C₁₀H₉N₃O₃ 219.20 Triazole group introduces hydrogen-bonding potential
5-Methoxy-2-methylbenzoic acid -OCH₃ (5), -CH₃ (2) C₉H₁₀O₃ 166.18 Lacks amino group; simpler structure
2-Hydroxy-5-methoxybenzoic acid (5-Methoxysalicylic acid) -OCH₃ (5), -OH (2) C₈H₈O₄ 168.15 Increased acidity due to phenolic -OH
5-(Benzyloxy)-2-methylbenzoic acid -OCH₂C₆H₅ (5), -CH₃ (2) C₁₅H₁₄O₃ 242.27 Bulky benzyloxy group affects solubility

Physicochemical Properties

Melting Points and Solubility
  • 5-Methoxy-2-(propylamino)benzoic acid: Higher molecular weight (209.24 g/mol) compared to the target compound may reduce aqueous solubility .
  • 5-Methoxysalicylic acid: The phenolic -OH group (pKa ~2.5–3.0) enhances acidity, improving solubility in basic aqueous solutions .
Hydrogen-Bonding Capacity
  • 5-Methoxy-2-methylbenzoic acid lacks H-bond donors, reducing interaction with polar biological targets.

Biological Activity

5-Methoxy-2-(methylamino)benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its methoxy group at the 5-position and a methylamino group at the 2-position of the benzoic acid moiety. Its molecular formula is C9H11NO3C_9H_{11}NO_3 with a molecular weight of approximately 181.19 g/mol. The compound exhibits moderate solubility in organic solvents, which can influence its bioavailability and pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For instance, it acts as a substrate for imine reductases, facilitating the reduction of imines to amines, thereby influencing cellular metabolism.
  • Cell Signaling Modulation : By modulating signaling pathways such as those involving Rho-associated protein kinases (ROCK), this compound can affect smooth muscle contractions and other cellular functions.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has good oral bioavailability and can penetrate the blood-brain barrier effectively. It is primarily metabolized by liver enzymes, including cytochrome P450s, leading to the formation of more water-soluble metabolites that facilitate excretion.

Biological Activities

The compound exhibits a range of biological activities:

  • Antiproliferative Effects : In vitro studies have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines. The IC50 values vary depending on the cell line tested, indicating selective activity .
Cell LineIC50 (µM)
MCF-73.1
HCT1163.7
HEK 2935.3
  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often compared to standard antioxidants like BHT (butylated hydroxytoluene) .

Case Studies

  • Cancer Research : A study evaluated the antiproliferative effects of various derivatives of benzoic acid, including this compound. Results indicated that modifications in the substituents significantly influenced the IC50 values, suggesting a structure-activity relationship that could be exploited for drug design .
  • Antiviral Activity : Another research effort focused on the antiviral properties of related compounds against SARS-CoV PLpro. While specific data on this compound was limited, structural analogs demonstrated promising inhibitory effects on viral replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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